molecular formula C8H4ClF5 B14868446 4-Chloro-2-(difluoromethyl)benzotrifluoride CAS No. 320-85-4

4-Chloro-2-(difluoromethyl)benzotrifluoride

Cat. No.: B14868446
CAS No.: 320-85-4
M. Wt: 230.56 g/mol
InChI Key: LPHZJJOPSKCPBQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)benzotrifluoride is an organic compound with the molecular formula C8H4ClF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the 4-position and a difluoromethyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-chlorobenzotrifluoride with difluoromethylating agents under specific conditions

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-(difluoromethyl)benzotrifluoride may involve large-scale chemical reactions using specialized equipment. The process typically includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)benzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)benzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)benzotrifluoride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and chlorine atom can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzotrifluoride: Similar structure but lacks the difluoromethyl group.

    2-Chloro-4-(trifluoromethyl)benzotrifluoride: Contains a trifluoromethyl group instead of a difluoromethyl group.

    4-Chloro-2-(trifluoromethyl)benzotrifluoride: Similar structure with a trifluoromethyl group at the 2-position.

Uniqueness

4-Chloro-2-(difluoromethyl)benzotrifluoride is unique due to the presence of both the chlorine atom and the difluoromethyl group, which can impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

320-85-4

Molecular Formula

C8H4ClF5

Molecular Weight

230.56 g/mol

IUPAC Name

4-chloro-2-(difluoromethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4ClF5/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H

InChI Key

LPHZJJOPSKCPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)C(F)(F)F

Origin of Product

United States

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